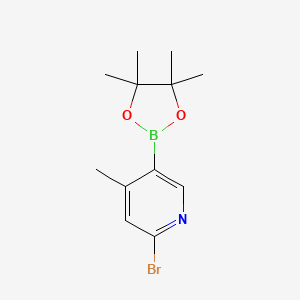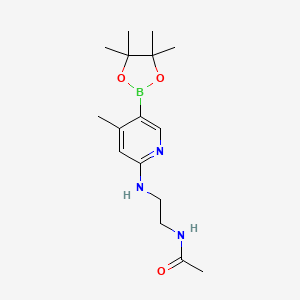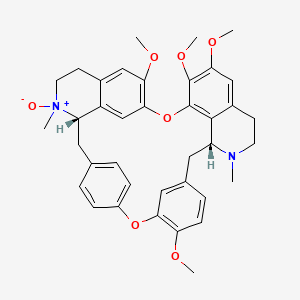
Isotetrandrine N-2'-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isotetrandrine N-2’-oxide is a natural alkaloid compound derived from the roots of Stephania tetrandra S. Moore . It has a molecular formula of C38H42N2O7 and a molecular weight of 638.75 g/mol . This compound is known for its diverse biological activities and potential therapeutic applications.
作用机制
Target of Action
Isotetrandrine N-2’-oxide is known to inhibit Cytoplasmic phospholipase A2 (PLA2) and α1 adrenoceptor . PLA2 plays a crucial role in the inflammatory response by releasing arachidonic acid, which is then converted into pro-inflammatory eicosanoids. The α1 adrenoceptor is a type of adrenergic receptor, and its activation leads to smooth muscle contraction and other physiological responses.
Mode of Action
Isotetrandrine N-2’-oxide interacts with its targets, PLA2 and α1 adrenoceptor, leading to their inhibition . This inhibition can result in the suppression of the inflammatory response and modulation of smooth muscle contraction.
Biochemical Pathways
The primary biochemical pathway affected by Isotetrandrine N-2’-oxide is the arachidonic acid pathway . By inhibiting PLA2, Isotetrandrine N-2’-oxide prevents the release of arachidonic acid, thereby reducing the production of pro-inflammatory eicosanoids . Additionally, by inhibiting the α1 adrenoceptor, it can affect the adrenergic signaling pathway, potentially leading to changes in smooth muscle contraction.
Result of Action
The inhibition of PLA2 and α1 adrenoceptor by Isotetrandrine N-2’-oxide can lead to a reduction in the inflammatory response and modulation of smooth muscle contraction . In a study on Parkinson’s disease, it was found that Isotetrandrine N-2’-oxide showed neuroprotective effects via anti-inflammation and antiapoptosis .
Action Environment
The action of Isotetrandrine N-2’-oxide can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents suggests that it may be more effective in certain biological environments . .
生化分析
Biochemical Properties
Isotetrandrine N-2’-oxide is soluble in various solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound’s pKa is predicted to be 7.12±0.20
Molecular Mechanism
Isotetrandrine, a related compound, has been shown to decrease the expression of p-NF-κB and NF-κB in MOLT-4 and MOLT-4/DNR T cells .
Metabolic Pathways
A study on isotetrandrine, a related compound, showed that it is metabolized mainly via two pathways: N-demethylation and isoquinoline ring oxidation .
准备方法
Synthetic Routes and Reaction Conditions: Isotetrandrine N-2’-oxide can be synthesized through the oxidation of isotetrandrine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of isotetrandrine N-2’-oxide involves the extraction of isotetrandrine from the roots of Stephania tetrandra S. Moore, followed by its chemical oxidation. The process includes several purification steps to ensure high purity and yield.
Types of Reactions:
Oxidation: Isotetrandrine N-2’-oxide can undergo further oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced back to isotetrandrine under specific conditions using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the methoxy groups, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid, dichloromethane, chloroform.
Reduction: Sodium borohydride, ethanol.
Substitution: Various nucleophiles, solvents like acetone or ethanol.
Major Products Formed:
- Oxidized derivatives of isotetrandrine N-2’-oxide.
- Reduced form, isotetrandrine.
- Substituted derivatives with different functional groups.
科学研究应用
相似化合物的比较
Isotetrandrine N-2’-oxide is unique compared to other similar alkaloid compounds due to its specific structural features and biological activities. Some similar compounds include:
Isotetrandrine N-2’-oxide stands out due to its unique combination of anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for further research and development.
属性
IUPAC Name |
(1S,14R)-9,20,21,25-tetramethoxy-15,30-dimethyl-30-oxido-7,23-dioxa-15-aza-30-azoniaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N2O7/c1-39-15-13-26-21-35(44-5)37(45-6)38-36(26)29(39)17-24-9-12-31(42-3)33(19-24)46-27-10-7-23(8-11-27)18-30-28-22-34(47-38)32(43-4)20-25(28)14-16-40(30,2)41/h7-12,19-22,29-30H,13-18H2,1-6H3/t29-,30+,40?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSQIGOCSEXEF-HMRFYLJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)OC)OC5=CC=C(CC6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC(=C(C=C4)OC)OC5=CC=C(C[C@H]6C7=CC(=C(C=C7CC[N+]6(C)[O-])OC)O3)C=C5)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[5-methyl-3-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B580341.png)
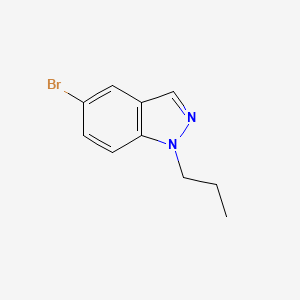
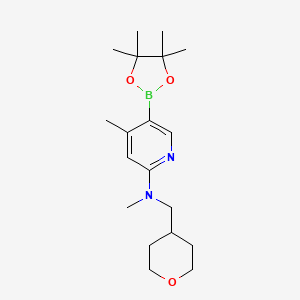




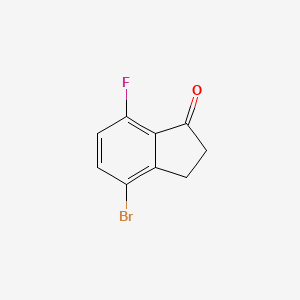
![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)
![4-Bromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B580360.png)
